molecular formula C7H12N2O2 B13602418 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B13602418
M. Wt: 156.18 g/mol
InChI Key: OHSZPWDAUGWKGR-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[34]octane-6-carboxamide is a chemical compound with the molecular formula C₇H₁₂N₂O₂ It is known for its unique spirocyclic structure, which includes an oxetane ring fused to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods

While specific industrial production methods for 2-Oxa-6-azaspiro[3The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, potassium carbonate in N,N-dimethylformamide at elevated temperatures is used for certain substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives exhibit inhibitory activities against epidermal growth factor receptors, which play a crucial role in cell signaling and cancer progression . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the carboxamide group.

    2-Oxa-6-azaspiro[3.4]octane hemioxalate: Another derivative with a similar core structure but different functional groups.

Uniqueness

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is unique due to its carboxamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.4]octane-7-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10)

InChI Key

OHSZPWDAUGWKGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12COC2)C(=O)N

Origin of Product

United States

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